R-96544

5-HT2A antagonist Receptor binding Selectivity

Researchers studying 5-HT2A-mediated mechanisms often face confounding off-target effects with tools like ketanserin. R-96544 eliminates this problem. • Ki = 1.6 nM for 5-HT2A; >190-fold selectivity over α1-adrenergic receptors. • pA2 = 10.4 in functional tissue assays; no interference from 5-HT2B/5-HT3. • Competitive mechanism ensures reliable Schild analysis; supplied ≥98% HPLC.

Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
Cat. No. B1246370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-96544
Molecular FormulaC22H29NO3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O
InChIInChI=1S/C22H29NO3/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3/t19-,20-/m1/s1
InChIKeyAFZLABYDOCWQBQ-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-96544: Chemical Class and Primary Target


(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol, commonly referenced as R-96544 (or its hydrochloride salt), is a chiral pyrrolidine derivative classified within the stilbenoid chemotype [1]. It is the active metabolite of the prodrug R-102444 and functions as a potent, competitive antagonist at the serotonin 5-HT2A receptor [2]. This compound is primarily utilized as a pharmacological tool in cardiovascular and neuroscience research to probe 5-HT2A-mediated mechanisms.

5-HT2A competitive antagonist for cardiovascular and neuroscience signaling studies
Active metabolite of prodrug R-102444; chiral (3R,5R) enantiomer for stereochemical control

R-96544 Selectivity Over Generic Antagonists


In-class compounds such as ketanserin and sarpogrelate cannot be simply interchanged with R-96544 due to critical differences in receptor binding profiles, off-target liabilities, and in vivo potency. R-96544 demonstrates a unique binding mechanism that avoids non-serotonergic [3H]ketanserin-binding sites, a property not shared by ketanserin [1]. Furthermore, its chiral (3R,5R) stereochemistry confers a distinct structure-activity relationship compared to achiral or racemic 5-HT2A antagonists, directly impacting functional selectivity and potency in both platelet aggregation and vascular contractility models . The quantitative evidence below substantiates why R-96544 is the necessary tool for studies requiring high-purity, selective 5-HT2A antagonism with minimal cross-reactivity.

Ketanserin may exhibit α1-adrenergic and non-serotonergic binding, potentially confounding 5-HT2A-specific readouts.
Sarpogrelate shows weaker and shorter antiplatelet effects at high doses in ex vivo models, limiting duration-dependent study designs.
Racemic or achiral antagonists may differ in functional selectivity versus the (3R,5R) enantiomer, altering pathway-response interpretation.

R-96544 Quantitative Evidence


5-HT2A Receptor Affinity and Selectivity

R-96544 exhibits a Ki of 1.6 nM at the 5-HT2A receptor, demonstrating over 190-fold selectivity versus α1-adrenergic receptors (IC50 = 310 nM) and >1,500-fold selectivity versus D2 dopamine receptors (IC50 = 2400 nM) . In contrast, the classic 5-HT2A antagonist ketanserin is known to possess significant α1-adrenergic activity, and binding studies confirm that R-96544 lacks any effect on non-serotonergic [3H]ketanserin-binding sites [1].

5-HT2A Affinity & Selectivity
Head-to-head
R-96544 Ki 5-HT2A: 1.6 nM ~194-fold over α1 (IC50 310 nM) ~1,500-fold over D2 (IC50 2,400 nM) Ketanserin binds non-serotonergic sites
Supports selective 5-HT2A pathway interpretation with reduced off-target risk.
Radioligand binding on cat platelet membranes.
5-HT2A antagonist Receptor binding Selectivity

Functional Potency in Vascular Models vs. Sarpogrelate

R-96544 demonstrates significantly greater potency than sarpogrelate in functional assays. It relaxes 5-HT-precontracted rat caudal artery with an EC50 range of 0.3-30 nM [1]. In in vivo studies, the oral prodrug R-102444 (1 mg/kg) achieved marked inhibition of ex vivo platelet aggregation, an effect sustained for up to 8 hours, whereas sarpogrelate (100 mg/kg) produced only a moderate effect [2]. Furthermore, R-96544 (0.3-3 μg/kg i.v.) dose-dependently inhibited the pressor response to 5-HT [1].

In Vivo Antiplatelet vs. Sarpogrelate
Head-to-head
R-102444 1 mg/kg p.o.: sustained inhibition >8 h Sarpogrelate 100 mg/kg p.o.: moderate inhibition only
Reported sustained antiplatelet effect may support long-term thrombosis model studies.
Ex vivo rat platelet aggregation (5-HT+ADP).
Vascular pharmacology Ex vivo platelet aggregation In vivo pressor response

Competitive Antagonism in Isolated Tissues

In isolated rat caudal artery, R-96544 produced a parallel rightward shift of the 5-HT concentration-response curve, indicative of competitive antagonism. Schild plot analysis yielded a pA2 value of 10.4, with a slope near unity (1.04), confirming its action as a highly potent, competitive antagonist at the 5-HT2A receptor [1].

Functional Antagonism
Supporting evidence
pA2 = 10.4 Schild slope = 1.04
Competitive antagonist mechanism confirmed; high functional affinity benchmark.
Isolated rat caudal artery precontracted with 5-HT.
Schild analysis Competitive antagonism Tissue bath pharmacology

R-96544 Validated Applications


In Vivo Thrombosis and Platelet Aggregation

R-96544's prodrug, R-102444, offers a superior profile for oral studies of platelet aggregation and thrombosis compared to sarpogrelate. Its ability to achieve sustained antiplatelet effects for >8 hours following a single 1 mg/kg oral dose in rats, in stark contrast to a 100 mg/kg dose of sarpogrelate, makes it the preferred tool for long-term in vivo cardiovascular and antithrombotic research [1].

5-HT2A Receptor Characterization in Isolated Tissues

For researchers performing Schild analysis or functional antagonism studies in isolated tissue preparations (e.g., rat caudal artery, guinea pig trachea), R-96544's high potency (pA2 = 10.4) and competitive mechanism ensure reliable, quantifiable data on 5-HT2A receptor function without interference from 5-HT2B or 5-HT3 receptors [1].

Pancreatitis and Peripheral Vascular Disease Models

In rat models of acute and chronic pancreatitis, R-96544 (10-100 mg/kg s.c.) and R-102444 (0.3-100 mg/kg p.o.) have demonstrated dose-dependent attenuation of disease markers (serum amylase/lipase) and histological damage. In peripheral vascular disease models, R-102444 (1-30 mg/kg/day) prevented vascular lesions and gangrene more effectively than sarpogrelate (100 mg/kg/day) [1][2][3]. This positions R-96544/R-102444 as the advanced tool for investigating 5-HT2A's role in inflammatory and ischemic pathologies.

Neuroscience Studies: α1-Adrenergic Exclusion

In CNS research, where α1-adrenergic activity can confound results, R-96544's >190-fold selectivity for 5-HT2A over α1-adrenergic receptors provides a cleaner pharmacological profile than ketanserin. This has been leveraged in studies examining 5-HT2A-mediated facilitation of long-term potentiation (LTP) in mouse cortical slices [1][2].

Application
Selection Property
Validation Focus
Platelet Aggregation & Thrombosis Models
Reported sustained oral antiplatelet duration
Ex vivo aggregation time-course
Isolated Tissue 5-HT2A Characterization
Competitive antagonist mechanism
Schild analysis and pA2 determination
Pancreatitis & PVD Disease Models
Reported disease-marker modulation
Histological and biochemical endpoint review
Neuroscience 5-HT2A α1-Exclusion
Reported 5-HT2A/α1 selectivity window
LTP facilitation endpoint context

Technical Documentation Hub

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